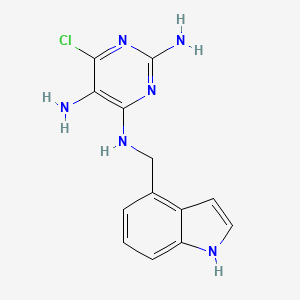
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate, also known as TDIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TDIC is a derivative of the triazine family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate is not fully understood. However, it is believed that Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate acts as a nucleophile, reacting with various electrophiles to form covalent adducts. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Biochemical and Physiological Effects:
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has been shown to have various biochemical and physiological effects. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has several advantages for lab experiments. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate is a stable compound that can be easily synthesized in large quantities. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate is also a versatile reagent that can be used in various synthetic reactions. However, Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has some limitations for lab experiments. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate is a reactive compound that can react with various electrophiles, making it difficult to control the reaction. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate can also be toxic to cells at high concentrations.
Future Directions
For Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate research include the synthesis of novel derivatives, the development of Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate-based probes, and the use of Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate as a starting material for drug discovery.
Synthesis Methods
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate can be synthesized using various methods, including the reaction of 2,4,6-trichloro-1,3,5-triazine with tert-butyl 3-aminomethylimidazolidine-1-carboxylate. This reaction results in the formation of Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate as a white crystalline solid. Other methods include the reaction of 2,4,6-trichloro-1,3,5-triazine with tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has been used in various scientific research applications, including as a reagent for the synthesis of novel compounds. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has been used as a starting material for the synthesis of novel triazine-based compounds with potential applications in drug discovery. Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate has also been used as a reagent for the synthesis of fluorescent probes for imaging applications.
properties
IUPAC Name |
tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N7O2/c1-11(2,3)20-10(19)18-5-4-17(6-18)9-15-7(12)14-8(13)16-9/h4-6H2,1-3H3,(H4,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVBFJFKAKLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1)C2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4,6-diamino-1,3,5-triazin-2-yl)imidazolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7433676.png)
![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)
![2-Chloro-5-[[1-(4-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B7433690.png)
![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)